molecular formula C17H19N9O3S B11498473 2-(5-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-3-nitro-1H-1,2,4-triazol-1-yl)-1-(piperidin-1-yl)ethanone

2-(5-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-3-nitro-1H-1,2,4-triazol-1-yl)-1-(piperidin-1-yl)ethanone

Cat. No.: B11498473
M. Wt: 429.5 g/mol
InChI Key: TUIDVNSRFYCQSG-UHFFFAOYSA-N
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Description

The compound 2-(5-{[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE is a complex organic molecule that features multiple functional groups, including a tetrazole ring, a nitro group, a triazole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-{[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration of an aromatic ring using a mixture of concentrated nitric acid and sulfuric acid.

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction using piperidine and an appropriate leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrazole ring.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products

    Oxidation: Oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the nitro group results in the formation of an amine.

    Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, the compound’s potential bioactivity can be explored. The presence of the tetrazole and triazole rings suggests that it may have applications as an enzyme inhibitor or receptor ligand.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties. The nitro group and piperidine ring are common features in many pharmacologically active compounds.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-(5-{[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The nitro group could be involved in redox reactions, while the tetrazole and triazole rings could participate in hydrogen bonding and other interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL: This compound shares the tetrazole ring and methylphenyl group but lacks the additional functional groups.

    3-NITRO-1H-1,2,4-TRIAZOLE: This compound shares the triazole ring and nitro group but lacks the tetrazole and piperidine rings.

    1-(PIPERIDIN-1-YL)ETHAN-1-ONE: This compound shares the piperidine ring but lacks the tetrazole, triazole, and nitro groups.

Uniqueness

The uniqueness of 2-(5-{[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE lies in its combination of multiple functional groups, which confer a range of chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C17H19N9O3S

Molecular Weight

429.5 g/mol

IUPAC Name

2-[5-[1-(4-methylphenyl)tetrazol-5-yl]sulfanyl-3-nitro-1,2,4-triazol-1-yl]-1-piperidin-1-ylethanone

InChI

InChI=1S/C17H19N9O3S/c1-12-5-7-13(8-6-12)25-17(19-21-22-25)30-16-18-15(26(28)29)20-24(16)11-14(27)23-9-3-2-4-10-23/h5-8H,2-4,9-11H2,1H3

InChI Key

TUIDVNSRFYCQSG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)SC3=NC(=NN3CC(=O)N4CCCCC4)[N+](=O)[O-]

Origin of Product

United States

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